molecular formula C22H29N3O3 B2818988 2-(Hexylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid CAS No. 1048008-75-8

2-(Hexylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid

Cat. No.: B2818988
CAS No.: 1048008-75-8
M. Wt: 383.492
InChI Key: KIVIEDPDAOKSIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hexylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid is a complex organic compound with a unique structure that includes hexylamino, phenylamino, and butanoic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hexylamino Group: This step involves the reaction of hexylamine with a suitable precursor to introduce the hexylamino group.

    Introduction of the Phenylamino Group: The phenylamino group is introduced through a reaction with aniline or a substituted aniline derivative.

    Formation of the Butanoic Acid Backbone: The butanoic acid backbone is formed through a series of reactions involving carboxylation and oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Hexylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Hexylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Hexylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hexylamino)-4-oxo-4-((4-(methylamino)phenyl)amino)butanoic acid
  • 2-(Hexylamino)-4-oxo-4-((4-(ethylamino)phenyl)amino)butanoic acid
  • 2-(Hexylamino)-4-oxo-4-((4-(propylamino)phenyl)amino)butanoic acid

Uniqueness

2-(Hexylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-(4-anilinoanilino)-2-(hexylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-2-3-4-8-15-23-20(22(27)28)16-21(26)25-19-13-11-18(12-14-19)24-17-9-6-5-7-10-17/h5-7,9-14,20,23-24H,2-4,8,15-16H2,1H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVIEDPDAOKSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(CC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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